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Abstract
This technical guide provides a comprehensive overview of 5-Methoxypyrazine-2-
carbaldehyde (CAS Number: 32205-72-4), a heterocyclic aldehyde of significant interest to

researchers and professionals in drug discovery and organic synthesis. This document details

the compound's physicochemical properties, spectroscopic profile, and key synthetic and

reactive methodologies. Emphasis is placed on its emerging role as a versatile building block,

particularly in the construction of targeted protein degraders such as PROTACs. The guide

aims to equip researchers with the foundational knowledge and practical insights necessary for

the effective utilization of this valuable synthetic intermediate.

Introduction: The Versatility of a Pyrazine Scaffold
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in

nature and are recognized for their diverse biological activities and sensory properties.[1] The

introduction of functional groups onto the pyrazine ring system provides a modular platform for

the synthesis of complex molecules with tailored properties. 5-Methoxypyrazine-2-
carbaldehyde, featuring both an electron-donating methoxy group and a reactive aldehyde

moiety, represents a strategically important intermediate. The aldehyde functionality serves as

a versatile handle for a wide array of chemical transformations, enabling its incorporation into

larger, more complex molecular architectures. This unique combination of features has

positioned 5-Methoxypyrazine-2-carbaldehyde as a valuable building block in medicinal

chemistry and materials science.[2]
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Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a compound is

fundamental to its successful application in research and development.

Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-Methoxypyrazine-2-
carbaldehyde. It is important to note that while some experimental data is available, other

values are predicted based on computational models and should be considered as such.

Property Value Source

CAS Number 32205-72-4 [3]

Molecular Formula C₆H₆N₂O₂ [3]

Molecular Weight 138.12 g/mol [3]

Appearance Solid (predicted)

Boiling Point 231.5 ± 35.0 °C (Predicted) [3]

Density 1.238 ± 0.06 g/cm³ (Predicted) [3]

Topological Polar Surface Area

(TPSA)
52.08 Å² [4]

logP 0.2977 (Predicted) [4]

Hydrogen Bond Acceptors 4 [4]

Hydrogen Bond Donors 0 [4]

Rotatable Bonds 2 [4]

Spectroscopic Characterization
While experimentally obtained spectra for 5-Methoxypyrazine-2-carbaldehyde are not readily

available in the public domain, a predictive analysis based on the spectral data of analogous

structures provides valuable insight for characterization. Researchers should verify these

predictions with experimental data upon synthesis or acquisition of the compound.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the aldehyde proton, the two aromatic protons on the pyrazine ring, and the methoxy group

protons. The aldehyde proton (CHO) should appear as a singlet in the downfield region,

typically between δ 9.5 and 10.5 ppm. The two pyrazine ring protons will likely appear as

singlets in the aromatic region (δ 8.0-9.0 ppm). The methoxy group protons (OCH₃) will be a

sharp singlet further upfield, expected around δ 4.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The

carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 185-

195 ppm. The carbons of the pyrazine ring will appear in the aromatic region (δ 120-160

ppm), with the carbon attached to the methoxy group being the most deshielded. The

methoxy carbon should be observable around δ 55-60 ppm.

The IR spectrum of 5-Methoxypyrazine-2-carbaldehyde will be characterized by several key

absorption bands. A strong, sharp absorption band between 1680 and 1715 cm⁻¹ is indicative

of the C=O stretching vibration of the aldehyde. C-H stretching vibrations of the aldehyde

proton are expected to appear as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H

stretching vibrations will be observed above 3000 cm⁻¹, while C-H stretching of the methoxy

group will be just below 3000 cm⁻¹. The spectrum will also feature C=N and C=C stretching

vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region, and a strong C-O stretching band

for the methoxy group around 1250 cm⁻¹.[5][6]

In a mass spectrum obtained via electron ionization (EI), the molecular ion peak (M⁺) for 5-
Methoxypyrazine-2-carbaldehyde would be observed at an m/z of 138. Fragmentation

patterns would likely involve the loss of the formyl radical (•CHO, 29 Da) to give a fragment at

m/z 109, and the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group. High-

resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental

composition.[7][8]

Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of 5-Methoxypyrazine-2-carbaldehyde
are central to its utility as a building block.

Synthesis
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While a specific, detailed experimental protocol for the synthesis of 5-Methoxypyrazine-2-
carbaldehyde is not widely published, a plausible synthetic route can be devised based on

established methodologies for the preparation of similar heterocyclic aldehydes. One common

approach involves the oxidation of the corresponding primary alcohol, 5-methoxypyrazin-2-

yl)methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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